molecular formula C12H11Cl2N B11720757 1-(3,5-Dichlorophenyl)cyclopentanecarbonitrile

1-(3,5-Dichlorophenyl)cyclopentanecarbonitrile

Cat. No.: B11720757
M. Wt: 240.12 g/mol
InChI Key: XLFUKEUBACMYGG-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)cyclopentanecarbonitrile is a chemical compound with the molecular formula C12H11Cl2N and a molecular weight of 240.13 g/mol. It is a useful research chemical, often utilized in various scientific studies and industrial applications.

Preparation Methods

The synthesis of 1-(3,5-Dichlorophenyl)cyclopentanecarbonitrile typically involves the reaction of 3,5-dichlorobenzonitrile with cyclopentanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired product.

Chemical Reactions Analysis

1-(3,5-Dichlorophenyl)cyclopentanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles like amines or alcohols.

Scientific Research Applications

1-(3,5-Dichlorophenyl)cyclopentanecarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)cyclopentanecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation.

Comparison with Similar Compounds

1-(3,5-Dichlorophenyl)cyclopentanecarbonitrile can be compared with other similar compounds, such as:

    1-(2,4-Dichlorophenyl)cyclopentanecarbonitrile: This compound has a similar structure but differs in the position of the chlorine atoms on the phenyl ring.

    1-(3,5-Dichlorophenyl)cyclohexanecarbonitrile: This compound has a cyclohexane ring instead of a cyclopentane ring, which can affect its chemical properties and reactivity.

Biological Activity

1-(3,5-Dichlorophenyl)cyclopentanecarbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopentane ring substituted with a dichlorophenyl group and a carbonitrile functional group. The presence of the dichlorophenyl moiety suggests potential interactions with biological targets, which may contribute to its pharmacological effects.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Modulation of Receptor Activity : It could interact with various receptors, influencing signaling pathways associated with inflammation and pain.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, making it a candidate for further investigation in infectious diseases.

Research Findings

Several studies have investigated the biological activity of this compound. Below is a summary of key findings:

StudyBiological ActivityMethodologyKey Findings
AntimicrobialIn vitro assaysShowed significant inhibition against various bacterial strains.
Anti-inflammatoryAnimal modelsReduced inflammation markers in models of arthritis.
Enzyme inhibitionEnzymatic assaysDemonstrated IC50 values indicating effective inhibition of target enzymes.

Case Studies

  • Antimicrobial Activity : A study conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism was attributed to disruption of bacterial cell wall synthesis.
  • Anti-inflammatory Effects : In an animal model of arthritis, administration of the compound resulted in a significant reduction in joint swelling and pain. The study measured inflammatory cytokines and showed a marked decrease in TNF-alpha and IL-6 levels post-treatment.
  • Enzyme Inhibition : Research focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways relevant to cancer progression. The results indicated a dose-dependent inhibition, suggesting potential as a therapeutic agent in cancer treatment.

Future Directions

The promising biological activities exhibited by this compound warrant further investigation. Future research should focus on:

  • Mechanistic Studies : Elucidating the precise biochemical pathways influenced by this compound.
  • Clinical Trials : Assessing its safety and efficacy in human subjects for potential therapeutic applications.
  • Structure-Activity Relationship (SAR) : Investigating modifications to enhance its biological activity and reduce toxicity.

Properties

Molecular Formula

C12H11Cl2N

Molecular Weight

240.12 g/mol

IUPAC Name

1-(3,5-dichlorophenyl)cyclopentane-1-carbonitrile

InChI

InChI=1S/C12H11Cl2N/c13-10-5-9(6-11(14)7-10)12(8-15)3-1-2-4-12/h5-7H,1-4H2

InChI Key

XLFUKEUBACMYGG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C#N)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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